3-((4-Ethylphenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
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Description
The compound "3-((4-Ethylphenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione" is a derivative of pyrrolidine dione, which is a class of compounds known for various biological activities. The structure of the compound suggests that it may have potential as a selective inhibitor or as a part of a multi-component reaction to create more complex molecules.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions or one-pot synthesis methods. For instance, the synthesis of analogues with variable alkyl substituents, as seen in the preparation of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione derivatives, involves alkylation steps to introduce different alkyl groups . Similarly, the one-step synthesis of pyrroles from the condensation of 1,3-diones and aminomethylpyridine indicates a method that could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of a 2-amino-4-(4-hydroxy-3-methoxyphenyl) derivative was elucidated, providing insights into the spatial arrangement of the molecule . This information is crucial for understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
Pyrrolidine diones can participate in various chemical reactions, including three-component condensations , cyclization reactions , and reactions with amines . These reactions are essential for modifying the structure and potentially the biological activity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine dione derivatives are influenced by their substituents. Large lipophilic substituents can confer potent inhibitory activities, as seen in the study of glycolic acid oxidase inhibitors . The presence of electron-donating or withdrawing groups can affect the acidity and basicity of the molecule, which in turn can influence solubility, stability, and reactivity.
Relevant Case Studies
Case studies involving similar compounds have shown a range of biological activities. For example, certain pyrrolidine dione derivatives exhibit selective inhibition of aromatase, an enzyme crucial for the biosynthesis of estrogens . Others have shown moderate antibacterial activity or the ability to inhibit cell proliferation and induce apoptosis . These studies provide a foundation for understanding the potential applications of "3-((4-Ethylphenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione" in a biological context.
Scientific Research Applications
Synthesis and Characterization
- Pyrrolidine-2,4-diones, like the compound , are synthesized from corresponding α-amino acid esters through various chemical processes. These compounds undergo acylation, a crucial step in synthesizing a range of chemical derivatives, demonstrating their versatility in organic synthesis (Jones et al., 1990).
Potential in Electronic Applications
- A novel n-type conjugated polyelectrolyte featuring a pyrrolopyrrole-dione backbone, which is structurally related to the compound of interest, has been synthesized for use as an electron transport layer in inverted polymer solar cells. This application highlights the potential of pyrrolopyrrole-dione derivatives in electronic and photovoltaic applications (Hu et al., 2015).
Potential in Medical Research
- Inhibitors of glycolic acid oxidase have been prepared using 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives. These inhibitors demonstrate the potential of pyrrolidine-2,5-dione derivatives in therapeutic applications, particularly in managing conditions related to glycolic acid oxidase activity (Rooney et al., 1983).
properties
IUPAC Name |
3-(4-ethylanilino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-13-8-10-14(11-9-13)20-15-12-18(22)21(19(15)23)16-6-4-5-7-17(16)24-2/h4-11,15,20H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKZMZQMPQUGFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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